4-(1,3-Dibenzylimidazolidin-2-yl)phenol
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Overview
Description
4-(1,3-Dibenzylimidazolidin-2-yl)phenol is an organic compound with the molecular formula C23H24N2O. It is a derivative of imidazolidine and phenol, characterized by the presence of two benzyl groups attached to the imidazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dibenzylimidazolidin-2-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dibenzylimidazolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dibenzylimidazolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazolidine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-(1,3-Dibenzylimidazolidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dibenzylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-yl)Phenol: Known for its antimicrobial activity.
4-(1,3-Dibenzyl-2-Imidazolidinyl)Phenol: Shares structural similarities but may have different biological activities.
Uniqueness
4-(1,3-Dibenzylimidazolidin-2-yl)phenol is unique due to its specific combination of the imidazolidine ring and phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H24N2O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(1,3-dibenzylimidazolidin-2-yl)phenol |
InChI |
InChI=1S/C23H24N2O/c26-22-13-11-21(12-14-22)23-24(17-19-7-3-1-4-8-19)15-16-25(23)18-20-9-5-2-6-10-20/h1-14,23,26H,15-18H2 |
InChI Key |
NYHYIUDGOIGOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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